molecular weight and formula of L-Cystine bisamide dihydrochloride
molecular weight and formula of L-Cystine bisamide dihydrochloride
Molecular Architectures for Cystinuria Inhibition and Protein Stabilization
Executive Summary & Molecular Identity
L-Cystine bisamide dihydrochloride (CAS: 22671-21-2) is a synthetic derivative of the amino acid dimer L-cystine.[1] By converting the terminal carboxylic acid groups into primary amides (
Core Physicochemical Data
| Property | Value / Description |
| Chemical Name | L-Cystine diamide dihydrochloride |
| Synonyms | (H-L-Cys-NH2)₂[1][2][3][4][5][6][7][8]·2HCl; 3,3'-Disulfanediylbis(2-aminopropanamide) dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 311.26 g/mol |
| Free Base MW | 238.33 g/mol |
| CAS Number | 22671-21-2 |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL); soluble in methanol |
| Melting Point | > 223 °C (decomposition) |
Structural Logic & Chemical Causality
As an application scientist, it is vital to understand why this specific salt form is synthesized. The modification of L-cystine into its bisamide dihydrochloride form addresses two fundamental limitations of the parent molecule:
-
Solubility & Electrostatics (The Dihydrochloride Function): Native L-cystine has notoriously poor aqueous solubility (approx. 0.11 mg/mL at neutral pH), which precipitates renal calculi (stones). Converting the free amines (
) to hydrochloride salts ( ) drastically increases hydrophilicity and aqueous solubility, enabling its use in high-concentration biochemical assays. -
Electronic Neutrality (The Bisamide Function): The conversion of the carboxylate anions (
) to neutral primary amides ( ) removes the zwitterionic character of the molecule. In the context of Cystinuria , this allows the molecule to act as a "crystal growth inhibitor."[9] It mimics the L-cystine structure to bind to the crystal lattice but lacks the carboxylate groups necessary to propagate the crystal structure, effectively halting stone growth [1].
Structural Visualization
The following diagram illustrates the logical relationship between the parent L-cystine and the functionalized Bisamide Dihydrochloride.
Figure 1: Structural evolution from L-Cystine to the Bisamide Dihydrochloride salt, highlighting the functional gain of each chemical modification.
Synthesis Protocol: The "Activated Ester" Route
The most robust synthesis method avoids direct amidation of cystine due to disulfide instability. Instead, a protection-activation-deprotection cycle is employed.[6] This protocol ensures high enantiomeric purity (>95%) and prevents racemization.
Reagents Required[1][2][3][4][6][10][11]
-
Starting Material: N,N'-Di-Boc-L-cystine[6]
-
Coupling Agent: HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Amine Source: Ammonia (gas or dioxane solution)
-
Deprotection: 4M HCl in Dioxane
Step-by-Step Workflow
-
Activation (Boc-Protection Phase):
-
Rationale: The amine groups must be shielded (Boc) to prevent self-polymerization during the activation of the carboxylic acid.
-
Dissolve N,N'-Di-Boc-L-cystine in dry DMF (Dimethylformamide).
-
Add EDC/HOBt equivalents to form the activated ester in situ.
-
-
Amidation (Bisamide Formation):
-
Action: Bubble anhydrous ammonia gas or add ammonium chloride/DIPEA into the reaction vessel at 0°C.
-
Observation: The reaction converts the activated esters into primary amides (
). -
Validation: Monitor via TLC (disappearance of acid starting material).
-
-
Deprotection & Salt Formation:
-
Action: Treat the intermediate (Boc-L-Cystine-Bisamide) with 4M HCl in 1,4-dioxane.[6][10]
-
Mechanism:[2][6][11] The acidic environment cleaves the Boc group (releasing isobutylene and
) and simultaneously protonates the free amines to form the dihydrochloride salt. -
Purification: Precipitate with cold diethyl ether. The product is hygroscopic; store under desiccant.
-
Synthesis Logic Diagram
Figure 2: The standard synthetic pathway utilizing Boc-chemistry to ensure stereochemical integrity.
Applications in Drug Development & Biochemistry[1][6]
A. Cystinuria Therapy (Molecular Mimicry)
L-Cystine bisamide dihydrochloride acts as a crystallization inhibitor .[6]
-
Mechanism: In patients with cystinuria, high concentrations of L-cystine aggregate to form hexagonal crystals. The bisamide analog mimics the geometry of L-cystine and incorporates itself into the growing crystal lattice.
-
The "Frustration" Effect: Once bound, the amide ends (unlike the carboxylates of natural cystine) cannot accept hydrogen bonds in the specific orientation required for the next layer of crystal growth. This "frustrates" the lattice, halting stone formation and reducing crystal size/volume [2].
B. Protein Folding & Disulfide Studies
In proteomics, this compound is used as a model substrate to study disulfide exchange reactions . Because the amide groups withdraw electrons differently than carboxylates, the redox potential of the disulfide bond in the bisamide differs slightly from native cystine, providing a tunable probe for studying the kinetics of thiol-disulfide interchange in folding buffers.
References
- Rimer, J. D., et al. (2010). Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design. Science. (Contextual grounding on the mechanism of L-cystine diamides as inhibitors).
-
Hu, L., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 3. mpbio.com [mpbio.com]
- 4. Cystine dihydrochloride | C6H14Cl2N2O4S2 | CID 21121987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Cystine bisamide dihydrochloride | CAS 22671-21-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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